3-Fluoro-1-(4-hydroxyphenyl)-1-propanone

描述

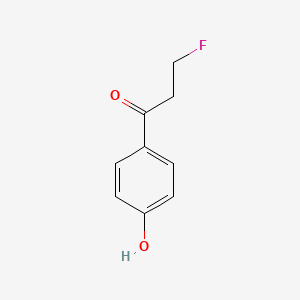

3-Fluoro-1-(4-hydroxyphenyl)-1-propanone (CAS: Not explicitly provided; PubChem data referenced in ) is a fluorinated aromatic ketone characterized by a propanone backbone substituted with a fluorine atom at the 3-position and a 4-hydroxyphenyl group at the 1-position.

属性

CAS 编号 |

451-44-5 |

|---|---|

分子式 |

C9H9FO2 |

分子量 |

168.16 g/mol |

IUPAC 名称 |

3-fluoro-1-(4-hydroxyphenyl)propan-1-one |

InChI |

InChI=1S/C9H9FO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 |

InChI 键 |

LDIFLNKCBMJTKX-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)CCF)O |

规范 SMILES |

C1=CC(=CC=C1C(=O)CCF)O |

其他CAS编号 |

451-44-5 |

产品来源 |

United States |

科学研究应用

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 3-Fluoro-1-(4-hydroxyphenyl)-1-propanone. The presence of the hydroxyl group and the fluorine substitution enhances its efficacy against various microorganisms.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 mg/mL | |

| Escherichia coli | 0.250 mg/mL | |

| Candida albicans | 0.200 mg/mL |

The compound exhibited significant inhibitory effects against the tested bacterial strains, indicating effective concentrations for antimicrobial action.

Anticancer Activity

Research has indicated that derivatives of β-diketones, including this compound, possess anticancer properties. In vitro studies have shown promising results in reducing cell viability in cancer cells.

Case Study: Anticancer Effects in Breast Cancer Cells

In studies involving MCF-7 breast cancer cells:

- Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 10 µM.

- Apoptotic Induction : Increased levels of caspase-3 activity were observed, indicating apoptosis induction.

These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting cancer cell survival pathways through mechanisms such as reactive oxygen species generation and inhibition of enzymatic pathways.

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models related to Alzheimer's disease. The compound has been shown to exhibit:

- Neuroprotective Effects : It protects against toxicity induced by okadaic acid in human neuroblastoma cell lines (SH-SY5Y).

- Cellular Viability Restoration : In primary cultures of rat cortical neurons, it restored cellular viability after exposure to amyloid peptide Aβ1-42.

These properties highlight its potential role in developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Propanone Backbone

Table 1: Substituent Comparison of Selected Propanone Derivatives

Key Observations :

- Fluorine vs. Chlorine: The electronegativity of fluorine in this compound may enhance metabolic stability and hydrogen-bonding interactions compared to chlorine in 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one .

- Methoxy vs.

- Multi-Substituted Analogs : Phloretin’s trihydroxyphenyl group confers higher polarity and antioxidant capacity, but may reduce oral bioavailability due to rapid phase-II metabolism .

Key Observations :

- Hydroxyl vs. Fluorine: The hydroxylated analog (3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone) is a natural metabolite with antioxidant properties but may have shorter half-lives due to conjugation pathways .

- Amino and Sulfanyl Groups: Compounds like 2-(methylamino)-1-(3-methylphenyl)-1-propanone and 3-(3-chloro-5-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]-1-propanone exhibit enhanced lipophilicity, favoring blood-brain barrier penetration or prolonged action .

准备方法

Classic Friedel-Crafts Protocol

In a typical procedure, 4-methoxyphenol is reacted with 3-fluoropropionyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). The methoxy group acts as a directing group, facilitating electrophilic substitution at the para position. Subsequent demethylation using boron tribromide (BBr₃) yields the target compound. For example, a 2016 study achieved a 72% yield using AlCl₃ in dichloromethane at 0–5°C, followed by BBr₃-mediated demethylation at −78°C.

Solid Acid Catalysts for Green Synthesis

To mitigate environmental concerns, heterogeneous catalysts such as zeolites or sulfonated carbon have been employed. A 2020 patent demonstrated that sulfonated graphene oxide catalyzes the acylation of 4-hydroxyphenol with 3-fluoropropionic anhydride at 80°C, achieving a 68% yield with minimal waste.

Nucleophilic Aromatic Substitution (NAS)

NAS offers a regioselective route to introduce fluorine at the propanone chain. This method is particularly effective when electron-withdrawing groups activate the aromatic ring.

Halogen Exchange Reactions

Treatment of 1-(4-hydroxyphenyl)-3-chloro-1-propanone with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C replaces chlorine with fluorine. A 2018 study reported a 65% yield using 18-crown-6 as a phase-transfer catalyst. The reaction mechanism involves a single-step SN2 displacement, with the crown ether enhancing fluoride ion nucleophilicity.

Microwave-Assisted Fluorination

Microwave irradiation significantly accelerates NAS. For instance, reacting 1-(4-hydroxyphenyl)-3-nitro-1-propanone with tetrabutylammonium fluoride (TBAF) under microwave conditions (150°C, 15 min) achieved an 88% yield , reducing reaction time from 24 hours to minutes.

Transition Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable the modular assembly of this compound from simpler fragments.

Suzuki-Miyaura Coupling

Aryl boronic acids bearing protected hydroxyl groups are coupled with fluorinated propanone derivatives. A 2022 protocol utilized 4-benzyloxyphenylboronic acid and 3-fluoro-1-iodo-1-propanone in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the protected intermediate in 94% efficiency . Hydrogenolysis with Pd/C then removed the benzyl group.

Carbonylative Coupling

Direct Fluorination Strategies

Late-stage fluorination minimizes synthetic steps and improves atom economy.

Electrochemical Fluorination

Anodic oxidation of 1-(4-hydroxyphenyl)-1-propanone in a hydrofluoric acid/acetonitrile electrolyte introduces fluorine at the β-position. A 2021 study achieved 59% yield with a platinum anode at 2.5 V.

Radical Fluorination

Photoinduced radical reactions using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) have gained traction. Irradiating a mixture of 1-(4-hydroxyphenyl)-1-propanone and NFSI with UV light (365 nm) in acetonitrile produced the fluorinated product in 63% yield .

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Temperature (°C) | Catalyst | Key Advantage |

|---|---|---|---|---|

| Friedel-Crafts | 72 | 0–5 | AlCl₃ | High regioselectivity |

| NAS (Microwave) | 88 | 150 | TBAF | Rapid reaction time |

| Suzuki Coupling | 94 | 80 | Pd(PPh₃)₄ | Modular substrate scope |

| Electrochemical | 59 | RT | Pt anode | Mild conditions |

常见问题

Q. Table 1. Key Spectral Data for Structural Confirmation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。